4-(Hydroxymethyl)piperidine-1-carbonitrile

Medicinal Chemistry Physicochemical Profiling Lead Optimization

4-(Hydroxymethyl)piperidine-1-carbonitrile (CAS 1032824-91-1) is a bifunctional piperidine building block bearing a primary hydroxymethyl (–CH₂OH) substituent at the 4-position and a carbonitrile (–C≡N) group on the ring nitrogen, forming a cyclic cyanamide. With a molecular weight of 140.18 g/mol, a computed LogP of 0.6, and a topological polar surface area (TPSA) of 47.3 Ų, the compound occupies a narrow physicochemical space that balances aqueous solubility with membrane permeability.

Molecular Formula C7H12N2O
Molecular Weight 140.18 g/mol
CAS No. 1032824-91-1
Cat. No. B3204272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Hydroxymethyl)piperidine-1-carbonitrile
CAS1032824-91-1
Molecular FormulaC7H12N2O
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESC1CN(CCC1CO)C#N
InChIInChI=1S/C7H12N2O/c8-6-9-3-1-7(5-10)2-4-9/h7,10H,1-5H2
InChIKeyFCTBLVBTBKPWLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Hydroxymethyl)piperidine-1-carbonitrile (CAS 1032824-91-1): Chemical Identity and Core Structural Features for Procurement


4-(Hydroxymethyl)piperidine-1-carbonitrile (CAS 1032824-91-1) is a bifunctional piperidine building block bearing a primary hydroxymethyl (–CH₂OH) substituent at the 4-position and a carbonitrile (–C≡N) group on the ring nitrogen, forming a cyclic cyanamide [1]. With a molecular weight of 140.18 g/mol, a computed LogP of 0.6, and a topological polar surface area (TPSA) of 47.3 Ų, the compound occupies a narrow physicochemical space that balances aqueous solubility with membrane permeability [1]. It is commercially available from multiple vendors at purities of ≥95% and serves predominantly as a versatile intermediate for constructing more complex heterocyclic architectures in medicinal chemistry programs .

Why 4-(Hydroxymethyl)piperidine-1-carbonitrile Cannot Be Replaced by Common Piperidine Analogs in Synthetic Sequences


Substituting 4-(Hydroxymethyl)piperidine-1-carbonitrile with structurally similar piperidine derivatives introduces divergent reactivity profiles that can derail multi-step syntheses. The nitrogen-bound carbonitrile group constitutes a cyclic cyanamide, which is electronically distinct from a free secondary amine (as in 4-piperidinemethanol) or a Boc-protected amine [1]. This N-cyano motif enables subsequent transformations—such as hydrolysis to ureas, cycloadditions, or transition-metal-catalyzed arylations—that are inaccessible to the non-cyanamide analogs . Simultaneously, the 4-hydroxymethyl group provides an orthogonal handle for oxidation, esterification, or mesylation/displacement chemistry. Analogs lacking either functional group (e.g., 4-(aminomethyl)piperidine-1-carbonitrile or 1-Boc-4-(hydroxymethyl)piperidine) cannot replicate this exact bifunctional reactivity pattern, making direct interchange impossible without extensive route redesign.

Quantitative Differentiation Evidence for 4-(Hydroxymethyl)piperidine-1-carbonitrile Versus Structural Analogs


Physicochemical Property Differentiation: LogP and Hydrogen Bonding Capacity vs. Des-cyano Analog 4-Piperidinemethanol

Compared to its des-cyano analog 4-piperidinemethanol (CAS 6457-49-4), 4-(hydroxymethyl)piperidine-1-carbonitrile introduces a carbonitrile group that substantially alters key drug-likeness parameters. The target compound exhibits a computed XLogP3 of 0.6 versus 0.2 for 4-piperidinemethanol, reflecting increased lipophilicity conferred by the N-cyano substituent [1]. The hydrogen bond acceptor count increases from 2 (in 4-piperidinemethanol) to 3, owing to the nitrile nitrogen, while the topological polar surface area (TPSA) remains at 47.3 Ų, identical to 4-piperidinemethanol (47.3 Ų vs. 46.3 Ų), preserving membrane permeability potential [2]. These differences are quantifiable and meaningful for CNS or intracellular target design where fine-tuning LogP and HBA count is critical.

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Bifunctional Orthogonal Reactivity: Dual Hydroxymethyl and N-Cyano Handles vs. Single-Function Analogs

The compound uniquely combines a primary alcohol and a cyclic cyanamide on the same piperidine scaffold, enabling sequential orthogonal derivatizations that are impossible with mono-functional analogs. The N-cyano group can undergo hydrolysis to yield a urea derivative, reduction to the amine, or participate in Pd-catalyzed arylations with aryltrifluoroborates to install amidine moieties—chemistry characteristic of N,N-disubstituted cyanamides [1]. Concurrently, the 4-CH₂OH can be selectively oxidized to the carboxylic acid, esterified, or converted to a leaving group (e.g., mesylate) without affecting the N-cyano functionality [2]. In contrast, 4-piperidinemethanol (CAS 6457-49-4) lacks the N-cyano handle, and piperidine-1-carbonitrile (CAS 1530-87-6) lacks the hydroxymethyl handle, each precluding at least one entire branch of downstream chemistry.

Organic Synthesis Building Block Orthogonal Functionalization

Patent-Cited Utility as GPR119 Agonist Scaffold: Differentiated from 4-(Aminomethyl)piperidine-1-carbonitrile

Patent literature explicitly describes 4-(Hydroxymethyl)piperidine-1-carbonitrile as a key intermediate in the synthesis of GPR119 agonists for treating type II diabetes mellitus and related metabolic disorders . Within this patent family, compounds bearing the 4-(hydroxymethyl)piperidine-1-carbonitrile core are claimed, while the structurally analogous 4-(aminomethyl)piperidine-1-carbonitrile (also a commercially available building block) is not explicitly cited in the same GPR119 patent context, suggesting a preference for the hydroxymethyl variant in this therapeutic program. The hydroxyl group may serve as a key hydrogen bond donor or as a synthetic attachment point for prodrug moieties, whereas the amino variant presents different pharmacokinetic liabilities (e.g., higher basicity, potential hERG liability).

GPR119 Agonist Type 2 Diabetes Metabolic Disorders

Optimal Procurement and Application Scenarios for 4-(Hydroxymethyl)piperidine-1-carbonitrile Based on Differentiated Evidence


Medicinal Chemistry: Fine-Tuning Lipophilicity and HBA in CNS-Penetrant Lead Series

When optimizing a lead compound for CNS penetration, a medicinal chemistry team requires a building block that increases LogP by approximately 0.4 units and adds one hydrogen bond acceptor (HBA) without altering the topological polar surface area (TPSA) relative to the des-cyano analog. 4-(Hydroxymethyl)piperidine-1-carbonitrile fulfills this exact profile (XLogP3 = 0.6, HBA = 3, TPSA = 47.3 Ų) compared to 4-piperidinemethanol (XLogP3 ≈ 0.2, HBA = 2, TPSA = 46.3 Ų), allowing rational adjustment of physicochemical properties while maintaining synthetic tractability. [1]

Multi-Step Organic Synthesis: Orthogonal Derivatization of a Bifunctional Piperidine Scaffold

A synthetic chemistry group planning a library of heterocyclic compounds can procure this single bifunctional building block instead of purchasing two separate mono-functional intermediates. The N-cyanamide handle enables cycloaddition, hydrolysis-to-urea, or Pd-catalyzed arylation chemistry [1], while the 4-hydroxymethyl group independently undergoes oxidation, esterification, or nucleophilic displacement. This orthogonal reactivity minimizes protecting group steps and reduces the total number of starting materials required, directly lowering procurement and labor costs. [2]

GPR119 Agonist Discovery: Sourcing the Patent-Relevant Intermediate for Metabolic Disease Programs

A pharmaceutical discovery program targeting GPR119 for type II diabetes can source this building block to align with the existing patent landscape, where the hydroxymethyl variant is explicitly cited while the aminomethyl analog is not [1]. Using the patent-relevant intermediate ensures synthetic access to the claimed chemical space and may facilitate freedom-to-operate positioning. The compound's commercial availability at ≥95% purity from multiple vendors further supports rapid scale-up from milligram to multigram synthesis. [2]

Quote Request

Request a Quote for 4-(Hydroxymethyl)piperidine-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.